2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is a heterocyclic compound that features a pyrimidine ring substituted with an amino and hydroxyl group, as well as a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone typically involves the formation of the pyrimidine ring followed by the introduction of the sulfanyl and methoxyphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-6-hydroxypyrimidine with a suitable thiol reagent can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It has been investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-cyclopropylacetamide
- 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
Uniqueness
Compared to similar compounds, 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a precursor for the synthesis of novel compounds.
Properties
IUPAC Name |
4-amino-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-9-4-2-8(3-5-9)10(17)7-20-13-15-11(14)6-12(18)16-13/h2-6H,7H2,1H3,(H3,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXINDVJAGJKCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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